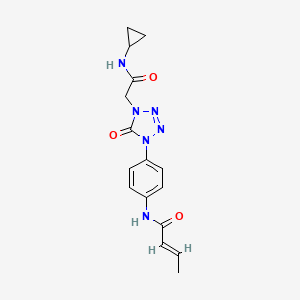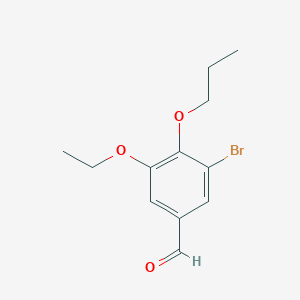![molecular formula C11H12ClFN2 B2474790 [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287314-49-0](/img/structure/B2474790.png)
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as CPP-115, is a novel compound that has been studied for its potential therapeutic benefits in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels in the brain, which can have a number of beneficial effects on neurological function.
Mechanism of Action
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a number of beneficial effects on neurological function. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and is involved in a wide range of physiological processes, including sleep, anxiety, and pain perception.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and antinociceptive effects. This compound has also been shown to have a low potential for abuse and addiction, suggesting that it may be a safer alternative to other drugs currently used to treat neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is its potency and selectivity as a GABA-AT inhibitor. This makes it a useful tool for studying the role of GABA in neurological function, and for developing new therapeutic agents that target the GABA system. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the long-term effects of this compound on neurological function.
Future Directions
There are a number of potential future directions for research on [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of interest is its potential as a treatment for addiction, particularly for cocaine and methamphetamine addiction. This compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a promising therapeutic agent for addiction. Other potential future directions include exploring the effects of this compound on sleep and circadian rhythms, as well as its potential as a treatment for other neurological disorders, such as depression and schizophrenia.
In conclusion, this compound is a novel compound with potential therapeutic benefits in various neurological disorders. Its potent and selective inhibition of GABA-AT makes it a useful tool for studying the role of GABA in neurological function, and for developing new therapeutic agents that target the GABA system. While more research is needed to fully understand its long-term effects and potential applications, this compound represents a promising avenue for future research in the field of neuroscience.
Synthesis Methods
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized using a variety of methods, including the reaction of 1,3-cyclohexanedione with 2-chloro-4-fluoroaniline, followed by reaction with hydrazine hydrate. The resulting product can be purified through recrystallization or column chromatography.
Scientific Research Applications
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied extensively for its potential therapeutic benefits in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, this compound has been shown to have anticonvulsant, anxiolytic, and antinociceptive effects, suggesting potential applications in the treatment of epilepsy, anxiety disorders, and chronic pain.
properties
IUPAC Name |
[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2/c12-9-3-7(13)1-2-8(9)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRUPPFBHBEENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474709.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2474713.png)
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2474715.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2474718.png)


![3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2474722.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)
![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)
![7-Oxa-5-azaspiro[3.4]octane-2,6-dione](/img/structure/B2474727.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2474728.png)
![4-N,6-N-Bis[2-(1-methylimidazol-4-yl)ethyl]-2-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2474730.png)